molecular formula C14H11BrO2 B1270444 4-(Benzyloxy)-3-bromobenzaldehyde CAS No. 69455-12-5

4-(Benzyloxy)-3-bromobenzaldehyde

Cat. No. B1270444
CAS RN: 69455-12-5
M. Wt: 291.14 g/mol
InChI Key: LMAYCCCBNRUZPC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromobenzaldehyde (4-BBA) is a versatile compound used in many fields of scientific research. It is a naturally occurring compound found in some plants, and it is also a synthetic compound used in laboratories for a variety of purposes. 4-BBA has been used in a wide range of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other chemicals.

properties

IUPAC Name

3-bromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYCCCBNRUZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989351
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-bromobenzaldehyde

CAS RN

69455-12-5
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-hydroxy-benzaldehyde (1.9 g, 9.45 mmol) was added slowly, at 0° C., to a suspension of NaH 95% (290 mg, 11.34 nol) in dry N,N-dimethylformamide (45 mL). The mixture was stirred for 0.5 hours. Benzyl chloride (1.3 mL, 11.34 mmol) was added and the reaction stirred at room temperature overnight. 1N HCl (40 mL) was added and the layers separated. The aqueous layer was extracted with diethyl ether (5×50 mL) and the combined organic layers were dried (Na2SO4), filtered, and concentrated under vacuum. The residue was chromatographed (silica gel, hexanes/ethyl acetate 9:1) to produce 4-Benzyloxy-3-bromo-benzaldehyde as a white solid (2.47 g, 90%). 1H-NMR (CDCl3, 200.15 MHz): δ 9.82 (s, 1H), 8.09 (d, 1H, J=1.8), 7.76 (dd, 1H, J=8.4, 1.8), 7.47–7.32 (m, 5H), 7.02 (d, 1H, J=8.4), 5.24 (s, 2H.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl bromide (3.1 mL, 0.026 mol) was added to a mixture of 3-bromo-4-hydroxybenzaldehyde (5.0 g, 0.025 mol), tetrabutylammonium iodide (0.92 g, 2.5 mmol), potassium carbonate (6.9 g, 0.050 mol) and N,N-dimethylformamide (70 mL) at room temperature and stirred for 2.5 hours. An ice-water mixture (100 mL) was poured to the reaction mixture and the resultant solution was stirred for one hour. A resulting precipitate was filtered and dried to obtain 4-benzyloxy-3-bromobenzaldehyde (7.1 g, 98%) as a pale yellow powder.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-3-bromobenzaldehyde
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4-(Benzyloxy)-3-bromobenzaldehyde

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